

Elsulfavirine: An In-depth Technical Review of Potential Off-Target Effects and Toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elsulfavirine*

Cat. No.: *B1671185*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elsulfavirine (trade name: Elpida®) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved in Russia for the treatment of HIV-1 infections in combination with other antiretroviral agents.[1][2][3] It is a prodrug that is rapidly converted in the body to its active metabolite, VM-1500A.[2][4] While its on-target efficacy against HIV-1 reverse transcriptase is well-documented, a comprehensive understanding of its off-target interactions and toxicological profile is critical for its safe and effective clinical use and future development. This document provides a detailed technical overview of the known and potential off-target effects and toxicity of **Elsulfavirine** and its active metabolite, supported by available quantitative data, experimental methodologies, and pathway visualizations.

On-Target Mechanism of Action

Elsulfavirine's primary therapeutic action is derived from its active metabolite, VM-1500A. As an NNRTI, VM-1500A binds to an allosteric, non-substrate-binding site on the HIV-1 reverse transcriptase (RT) enzyme.[1][4] This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[1][4] This specific mechanism of action contributes to its potent antiviral activity.[2]

Potential Off-Target Effects: Human Carbonic Anhydrase Inhibition

Significant off-target activity has been identified for **Elsulfavirine**'s active metabolite, VM-1500A, against human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. While **Elsulfavirine** itself is a weak inhibitor, VM-1500A demonstrates potent and selective inhibition of a specific isoform, hCA VII.^{[5][6]}

Quantitative Analysis of hCA Inhibition

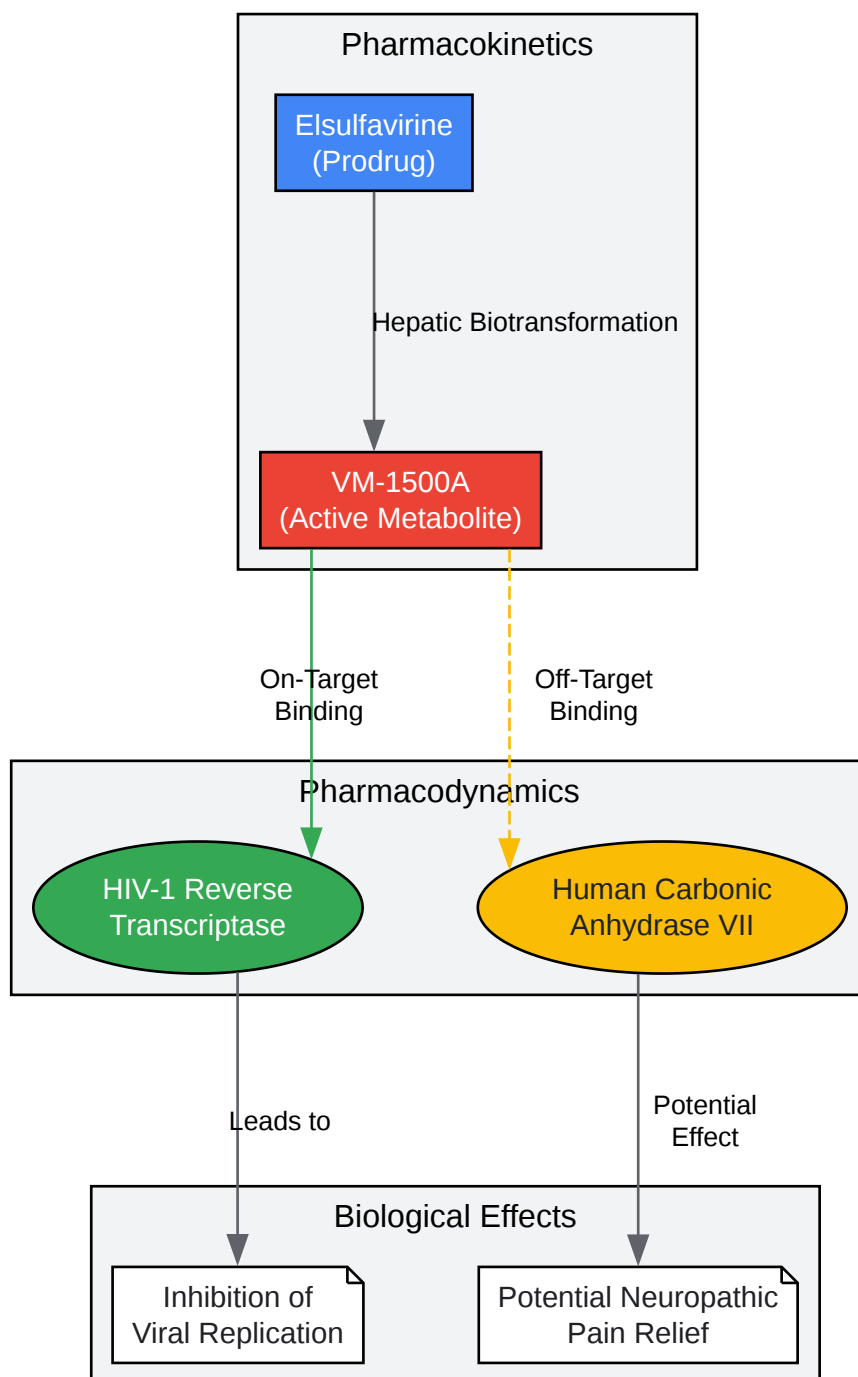
A biochemical profiling study using a stopped-flow technique measured the inhibition constants (K_i) of both **Elsulfavirine** and VM-1500A against a panel of twelve hCA isoforms. The results, summarized below, highlight the potent and selective nature of VM-1500A's off-target interaction.

Isoform	Elsulfavirine K_i (nM)	VM-1500A K_i (nM)	Predominant Location / Function
hCA I	10,200	513.8	Cytosol (Red Blood Cells)
hCA II	8,790	35.5	Cytosol (Widespread)
hCA III	>100,000	>100,000	Cytosol (Skeletal Muscle)
hCA IV	>100,000	10,200	Membrane-bound (Kidney, Colon)
hCA VA	45,600	1,125	Mitochondria (Liver)
hCA VB	2,130	5,670	Mitochondria (Widespread)
hCA VII	2,500	9.7	Cytosol (Brain)
hCA IX	25,000	6,650	Membrane-bound (Tumor-associated)
hCA XII	5,700	980.1	Membrane-bound (Kidney, Colon)
hCA XIII	17,000	4,820	Cytosol (Salivary Glands, Kidney)
hCA XIV	41,000	1,960	Membrane-bound (Brain, Kidney)

Data sourced from a biochemical profiling study. K_i values represent the mean from three different assays.[\[5\]](#)

Implications of hCA VII Inhibition

The potent and selective inhibition of hCA VII by VM-1500A ($K_i = 9.7$ nM) is particularly noteworthy.[5] The hCA VII isoform is a validated therapeutic target for the treatment of neuropathic pain.[5] Given that HIV-related neuropathy affects a significant portion of individuals with HIV, this off-target effect may have beneficial therapeutic implications, potentially alleviating this common neurological complication.[5]



[Click to download full resolution via product page](#)

Caption: On-target and off-target pathways of **Elsulfavirine**'s active metabolite.

Toxicity and Adverse Effects Profile

The safety profile of **Elsulfavirine** has been evaluated in several clinical trials.[2][7] While many patients tolerate the drug well, a range of adverse effects has been reported.

Summary of Adverse Drug Reactions

Category	Adverse Effects
Common	Headache, Nausea, Fatigue, Dizziness.[1]
Rare but Severe	Liver Toxicity (elevated liver enzymes), Severe Skin Reactions (e.g., Stevens-Johnson syndrome), Psychiatric Symptoms (e.g., depression, anxiety).[1][8]

Patients with pre-existing liver conditions should be monitored closely during therapy, with regular liver function tests recommended.[1] Any emergent skin rashes should be reported to a healthcare provider immediately.[8]

Reproductive Toxicity

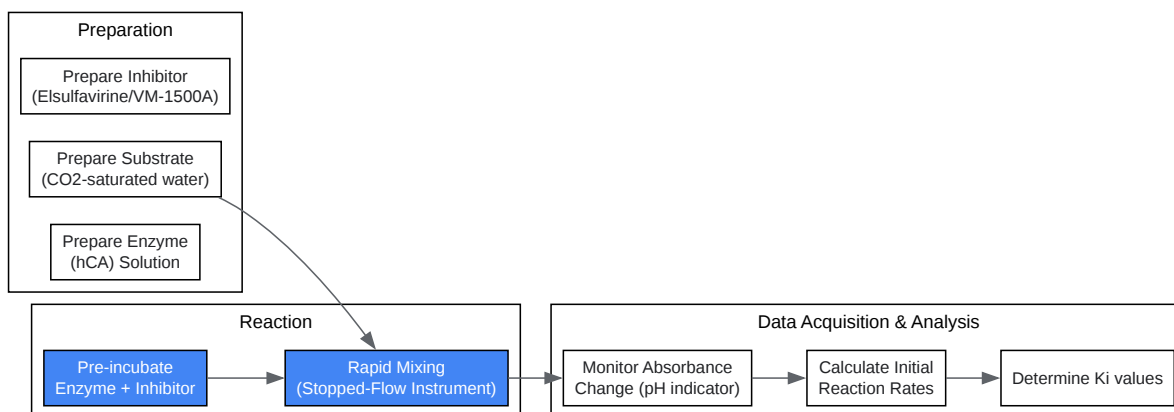
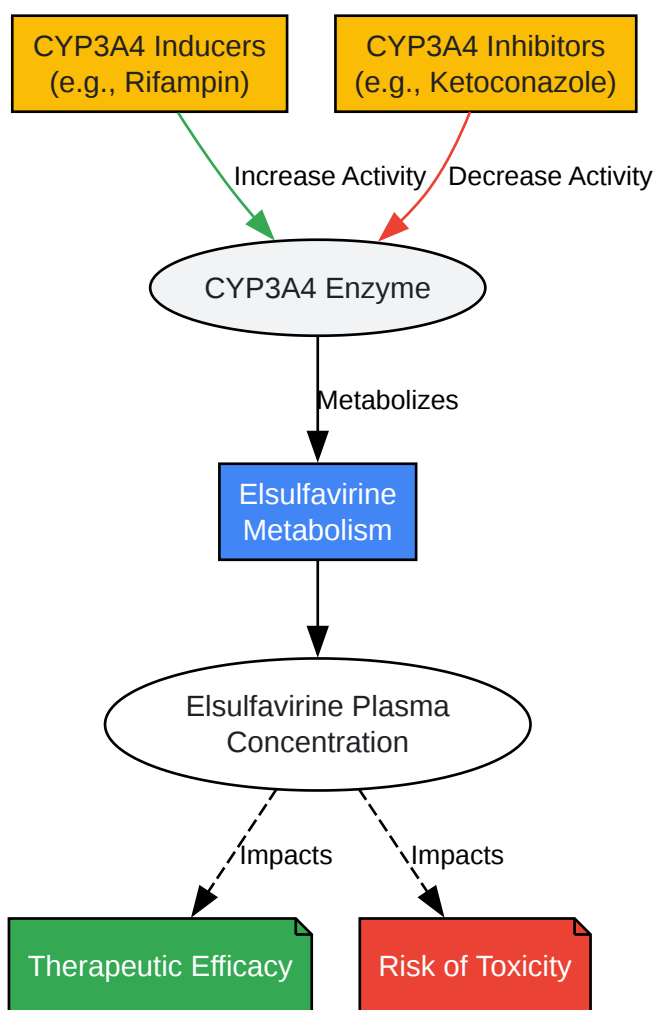
As of late 2019, Viriom, the drug's developer, initiated Segment I and Segment II reproductive toxicity studies.[9][10] These preclinical studies are crucial for regulatory approval processes, particularly with the U.S. Food and Drug Administration (FDA), and will provide essential data on the drug's safety in relation to fertility, and embryonic, and fetal development.[9][10]

Drug-Drug Interactions

Elsulfavirine is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] This metabolic pathway is a significant source of potential drug-drug interactions.

- CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's Wort) can decrease plasma concentrations of **Elsulfavirine**, potentially reducing its antiviral efficacy.[1]

- CYP3A4 Inhibitors (e.g., ketoconazole, certain protease inhibitors) can increase **Elsulfavirine** plasma levels, heightening the risk of adverse effects.[\[1\]](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Elulfavirine used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Elulfavirine: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Elulfavirine? [synapse.patsnap.com]
- 5. Biochemical profiling of anti-HIV prodrug Elulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical profiling of anti-HIV prodrug Elulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scientific Publications — Viriom [viriom.com]
- 8. What are the side effects of Elulfavirine? [synapse.patsnap.com]
- 9. Viriom Launches Reproductive Toxicity Studies for Elpida® (Elulfavirine) Once Weekly Oral Formulation [prnewswire.com]
- 10. Viriom Launches Reproductive Toxicity Studies for Elpida® (Elulfavirine) Once Weekly Oral Formulation — Viriom [viriom.com]
- To cite this document: BenchChem. [Elulfavirine: An In-depth Technical Review of Potential Off-Target Effects and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671185#elulfavirine-potential-off-target-effects-and-toxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com